Ethyl 4-(5-formyl-2-furyl)benzoate
Description
Significance of Furan (B31954) and Benzoate (B1203000) Moieties in Organic and Medicinal Chemistry
The furan moiety , a five-membered aromatic ring containing one oxygen atom, is a cornerstone of heterocyclic chemistry. utripoli.edu.lyresearchgate.netijabbr.com Furan derivatives are prevalent in nature and are integral to the structure of many natural products. researchgate.net In medicinal chemistry, the furan nucleus is a key component in a wide array of therapeutic agents. utripoli.edu.lyresearchgate.net Its inclusion in drug candidates can enhance biological activity and improve pharmacokinetic properties, such as solubility and bioavailability. researchgate.net Furan-containing compounds have shown a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.netijabbr.com
The benzoate moiety , derived from benzoic acid, is another ubiquitous structure in organic chemistry. The benzophenone (B1666685) scaffold, which contains a benzoate-like structure, is found in numerous naturally occurring molecules with diverse biological activities. nih.gov In pharmacology, the benzoate group can be part of an "active moiety," which is the portion of a molecule responsible for its physiological or pharmacological action. wikipedia.org The substitution pattern on the aryl ring of benzoate derivatives can significantly influence their biological properties. nih.gov
The Functional Group: An Overview of Formyl-Functionalized Heterocycles
The presence of a formyl group (-CHO) on the furan ring of Ethyl 4-(5-formyl-2-furyl)benzoate is crucial to its reactivity and utility in synthesis. Formyl-functionalized heterocycles are valuable precursors in organic synthesis. rsc.org The formyl group is a versatile handle that allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. numberanalytics.comresearchgate.net
The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto heterocyclic rings. rsc.orgresearchgate.net These formylated heterocycles can then be used in various subsequent reactions, including multicomponent reactions to produce medicinally important scaffolds. rsc.org The ability to introduce a formyl group onto a heterocyclic core provides a powerful strategy for the late-stage functionalization of molecules, a valuable technique in drug discovery. researchgate.net
The Target Molecule: Rationale for Research on this compound
The specific arrangement of the furan, benzoate, and formyl groups in this compound makes it a compelling target for research in advanced chemical synthesis and for exploration of its biological potential. The combination of a proven biologically active heterocycle (furan) with a versatile synthetic handle (formyl group) and a modifiable benzoate ester creates a scaffold ripe for derivatization and study. utripoli.edu.lynumberanalytics.com
Researchers are interested in this compound as a building block. The formyl group can be readily transformed into other functional groups, and the ester of the benzoate can be hydrolyzed or converted to other derivatives. This allows for the synthesis of a library of related compounds that can be screened for various biological activities. The core structure suggests potential applications in medicinal chemistry, drawing from the known properties of furan and benzoate derivatives. utripoli.edu.lynih.gov
Table 1: Compound Names Mentioned in this Article
| Compound Name |
| This compound |
| Furazolidone |
| Ethyl 4-formylbenzoate |
| Ethyl 4-(5-chlorocarbonyl-2-furyl)benzoate |
| Ethyl 3-(5-formyl-2-furyl)benzoate |
Table 2: Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | ethyl 4-(5-formylfuran-2-yl)benzoate | pschemicals.com |
| CAS Number | 19247-87-1 | pschemicals.comsigmaaldrich.com |
| Chemical Formula | C14H12O4 | pschemicals.comcymitquimica.com |
| Molecular Weight | 244.24 g/mol | cymitquimica.com |
| Synonyms | 4-(5-Formyl-furan-2-yl)-benzoic acid ethyl ester, 5-(4-Carbethoxyphenyl)-2-furaldehyde | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(5-formylfuran-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLKFGFYBKJASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345935 | |
| Record name | Ethyl 4-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19247-87-1 | |
| Record name | Benzoic acid, 4-(5-formyl-2-furanyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19247-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19247-87-1 | |
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Synthetic Methodologies and Strategies for Ethyl 4 5 Formyl 2 Furyl Benzoate
Advanced Coupling Approaches for the Construction of the Core Scaffold
The construction of the core bifunctional scaffold of Ethyl 4-(5-formyl-2-furyl)benzoate often relies on powerful carbon-carbon bond-forming reactions. Transition-metal-catalyzed cross-coupling reactions are particularly prominent in this regard.
Suzuki-Miyaura Cross-Coupling Reactions Utilizing Organoboron Intermediates
The Suzuki-Miyaura cross-coupling is a cornerstone in the synthesis of biaryl compounds and is highly applicable for creating the central C-C bond in this compound. libretexts.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org For the synthesis of the target molecule, this can involve the reaction between a boronic acid or ester derivative of either the furan (B31954) or the benzoate (B1203000) moiety with a halogenated partner of the other ring system.
A common strategy involves the use of 2-formylfuran-5-boronic acid as a key building block. chemicalbook.comsigmaaldrich.com This organoboron intermediate can be coupled with an appropriate ethyl 4-halobenzoate under palladium catalysis to yield the desired product. chemicalbook.com The reaction is typically carried out in the presence of a base and a suitable palladium catalyst, such as those derived from PdCl2. nih.gov
Table 1: Key Reactants in Suzuki-Miyaura Coupling for this compound Synthesis
| Furan Component | Benzoate Component |
| 2-Formylfuran-5-boronic acid | Ethyl 4-halobenzoate (e.g., bromo or iodo) |
| 5-Halofuran-2-carbaldehyde | Ethyl 4-boronylbenzoate |
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoborane, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org The use of boronic acids is advantageous due to their stability and low toxicity compared to other organometallic reagents. mdpi.com
Exploration of Transition-Metal-Catalyzed Methodologies
Beyond the widely used Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions are valuable for the synthesis of this compound. These methods often provide alternative routes with different substrate compatibilities and reaction conditions. thermofisher.com
Palladium catalysts are frequently employed in various cross-coupling reactions due to their efficiency and functional group tolerance. thermofisher.com Copper-catalyzed reactions, such as the Ullmann condensation, also offer a viable, though often more forcing, method for aryl-aryl bond formation. thermofisher.com Research has shown that even ppm levels of copper can effectively catalyze intramolecular O-arylation, a key step in the formation of some heterocyclic systems. nih.gov While not a direct C-C bond formation, this highlights the versatility of copper in related synthetic transformations.
Nickel catalysis has emerged as a more cost-effective and sustainable alternative to palladium for certain cross-coupling reactions. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings can be performed in greener solvents, offering an environmentally more benign synthetic route. nih.gov
Development of Transition-Metal-Free Coupling Protocols
While transition-metal-catalyzed reactions are powerful, the development of metal-free coupling protocols is an area of growing interest to avoid potential metal contamination in the final product and reduce costs. semanticscholar.org These methods often rely on different activation strategies to facilitate the C-C bond formation.
One approach involves the use of organocatalysis, where a small organic molecule accelerates the reaction. acs.org For instance, certain organocatalytic methods can activate aldehydes for subsequent reactions. acs.org Another strategy involves the generation of highly reactive intermediates in situ without the need for a metal catalyst. semanticscholar.org While direct, well-established transition-metal-free protocols for the specific synthesis of this compound are less common in the literature, the general trend in organic synthesis points towards the increasing development of such methodologies.
Synthetic Routes via Precursor Compounds
An alternative to constructing the core scaffold in a single coupling step is to start with a pre-formed biaryl system and then introduce or modify the necessary functional groups.
Derivatization from 4-(5-Formyl-2-furyl)benzoic Acid and Related Carboxylic Acids
This compound can be readily synthesized from its corresponding carboxylic acid, 4-(5-formyl-2-furyl)benzoic acid. chemicalbook.comchemicalbook.com This transformation is a classic esterification reaction.
The most common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of ethanol is typically used, and the water formed during the reaction is often removed. masterorganicchemistry.com
Table 2: Fischer Esterification of 4-(5-Formyl-2-furyl)benzoic Acid
| Carboxylic Acid | Alcohol | Catalyst (example) | Product |
| 4-(5-Formyl-2-furyl)benzoic acid | Ethanol | Sulfuric Acid | This compound |
This synthetic route is advantageous if 4-(5-formyl-2-furyl)benzoic acid is a readily available starting material. The synthesis of this acid itself can be achieved through the hydrolysis of a corresponding ester, such as the methyl ester, or via coupling reactions similar to those described in section 2.1. chemicalbook.com
Functionalization Strategies from Furyl- and Benzoate-Based Building Blocks
The target molecule can also be assembled by first connecting the furan and benzene (B151609) rings and then introducing the formyl and ethyl ester functionalities. This approach allows for flexibility in the synthetic design, depending on the availability of starting materials. semanticscholar.org
For instance, one could start with a 2-aryl-furan, where the aryl group is a toluene (B28343) or a related precursor to the benzoic acid. Subsequent oxidation of the methyl group on the benzene ring would yield the carboxylic acid, which can then be esterified. Conversely, one could start with an ethyl benzoate derivative that is coupled to a furan precursor, followed by formylation of the furan ring.
The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an activated aromatic ring like furan. mdpi.com This reaction uses a phosphoryl chloride and a formamide (B127407) (like N,N-dimethylformamide) to generate the Vilsmeier reagent, which then acts as the formylating agent. mdpi.com This strategy would be applicable if ethyl 4-(2-furyl)benzoate were used as a starting material.
Application of Orthoesters in Formylation and Esterification Reactions
Orthoesters serve as versatile reagents in the synthesis of this compound, participating in both formylation and esterification steps. The formylation of the furan ring, a crucial transformation, can be achieved using a variety of methods, including the Vilsmeier-Haack and Gattermann-Koch reactions. youtube.com While direct formylation of furan derivatives is a common approach, the use of orthoesters presents an alternative pathway. For instance, the reaction of a suitable furan precursor with a trialkyl orthoformate in the presence of an acid catalyst can introduce the formyl group.
Simultaneously, orthoesters can be employed for the esterification of the carboxylic acid group on the benzoate moiety. The direct esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis. researchgate.netrsc.org In the context of this compound synthesis, an orthoester can react with the precursor 4-(5-formyl-2-furyl)benzoic acid to yield the corresponding ethyl ester. This reaction is typically catalyzed by an acid and driven to completion by the removal of the alcohol byproduct.
| Reagent Type | Application | Example Reagent |
| Orthoester | Formylation | Triethyl orthoformate |
| Orthoester | Esterification | Triethyl orthoformate |
Sustainable and Green Synthesis Protocols
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound, this translates to the exploration of aqueous reaction media and organocatalysis.
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While organic solvents are traditionally used for many transformations, performing reactions in water can offer significant environmental benefits. For furan-based compounds, the use of aqueous media can be challenging due to potential side reactions like polymerization, especially under acidic conditions. rsc.org However, research has shown that with careful control of reaction parameters and catalyst selection, successful transformations can be achieved. For example, copper-catalyzed syntheses of benzofuran (B130515) derivatives have been successfully carried out in neat water. nih.gov
The synthesis of this compound in aqueous media could involve a key cross-coupling reaction, such as a Suzuki or Stille coupling, between an appropriate furan derivative and a boronic acid or organostannane derivative of ethyl benzoate. The development of water-soluble catalysts and ligands is crucial for the success of such transformations.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green synthesis, often avoiding the use of toxic and expensive metal catalysts. researchgate.net Organocatalytic methods can be applied to various reactions relevant to the synthesis of this compound, including esterification and carbon-carbon bond formation. researchgate.netacs.org
For the esterification step, various organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) or various Brønsted acids, can efficiently promote the reaction between a carboxylic acid and an alcohol. researchgate.netthieme-connect.de Organocatalytic approaches to formylating furan rings or constructing the furan ring itself are also areas of active research. nih.gov For instance, an organocatalyzed Michael addition followed by a cyclization cascade could be envisioned for the construction of the substituted furan ring system.
| Green Chemistry Approach | Key Feature | Potential Application in Synthesis |
| Aqueous Media | Use of water as a solvent | Cross-coupling reactions to form the bi-aryl linkage. |
| Organocatalysis | Metal-free catalysis | Esterification of the benzoic acid moiety, C-C bond formation. |
Optimization of Reaction Conditions and Yields for Scalability
The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and efficiency. For the synthesis of this compound, several factors must be considered for scalability. nih.gov
Key parameters for optimization include:
Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction efficiency is crucial, especially for expensive transition metal catalysts.
Reaction Temperature and Time: Finding the optimal temperature and reaction duration can improve energy efficiency and prevent the formation of byproducts.
Solvent Choice: Selecting a solvent that is effective, safe, and easily recoverable is essential for large-scale processes.
Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or distillation, is critical for obtaining the final product with high purity.
One-pot processes, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable for improving scalability and reducing waste. acs.org For the synthesis of this compound, a one-pot procedure could involve the sequential addition of reagents for the formylation and esterification steps, or for a cross-coupling and subsequent functional group manipulation.
Chemical Reactivity and Transformation Studies of Ethyl 4 5 Formyl 2 Furyl Benzoate
Reactivity Profiling of the Formyl Functional Group
The aldehyde moiety in ethyl 4-(5-formyl-2-furyl)benzoate is the primary site of reactivity, participating in numerous organic reactions.
Condensation Reactions for Schiff Base and Hydrazone Derivatives Formation
The formyl group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions typically proceed under mild acidic or basic conditions.
For instance, the reaction of a similar compound, adamantyl 4-formylbenzoate, with o-aminothiophenol in the presence of a few drops of glacial acetic acid in ethanol (B145695) at room temperature yields the corresponding Schiff base in good yield. google.com A similar strategy can be applied to this compound. The general procedure involves dissolving the aldehyde in a suitable solvent like ethanol, followed by the addition of the amine or hydrazine (B178648) derivative. The reaction mixture is stirred, often at room temperature, until completion. The resulting Schiff base or hydrazone can then be isolated by filtration and purified by recrystallization. google.com
A novel hydrazone, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB), was synthesized and characterized, demonstrating the formation of hydrazones from furan (B31954) aldehydes. nih.gov The formation of the carbon-nitrogen double bond is a key step in these syntheses. amazonaws.com
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | Schiff Base |
| This compound | Hydrazine (H₂N-NH₂) | Hydrazone |
| This compound | Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone |
This table presents potential condensation reactions based on the known reactivity of the formyl group.
Reductions to Hydroxyl and Alkane Analogues
The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group (alkane).
The reduction to the corresponding alcohol, ethyl 4-(5-hydroxymethyl-2-furyl)benzoate, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The synthesis of related hydroxymethyl-furyl compounds has been reported, highlighting the feasibility of this reduction. nih.govmdpi.com
Complete reduction of the formyl group to a methyl group (deoxygenation) is a more challenging transformation but can be accomplished using methods like the Wolff-Kishner or Clemmensen reduction.
Oxidations to Carboxylic Acid Derivatives
The aldehyde functionality can be oxidized to a carboxylic acid group, yielding 4-(5-carboxy-2-furyl)benzoic acid ethyl ester. This transformation can be carried out using a variety of oxidizing agents. Stereospecific oxidizing reagents and conditions have been developed for sensitive systems, which could be applicable here. nih.gov
Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) under Tollens' test conditions. The resulting carboxylic acid, 5-formylfuran-2-carboxylic acid, is a known compound. scbt.comnih.gov
Nucleophilic Addition Reactions
The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols after an aqueous workup.
The reaction of this compound with a Grignard reagent, for example, would proceed by the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon of the aldehyde. Subsequent protonation during workup would yield the corresponding secondary alcohol.
Multi-Component Reactions (MCRs) Utilizing the Aldehyde Moiety
This compound can serve as the aldehyde component in various multi-component reactions (MCRs), which are powerful tools for building molecular complexity in a single step. nih.gov MCRs involving aldehydes are well-established, and this compound could be a substrate for reactions like the Biginelli, Hantzsch, or Ugi reactions. nih.govmdpi.com
For example, in a pseudo-five-component reaction, two equivalents of ethyl acetoacetate (B1235776) and two equivalents of a hydrazine can react with an aromatic aldehyde to form 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. nih.gov
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
While the formyl group itself does not directly participate in cycloaddition reactions, the furan ring can. However, the formyl group can be converted into a reactive intermediate suitable for cycloadditions. For instance, conversion of the aldehyde to a nitrile oxide allows for [3+2] cycloaddition reactions with alkenes to form 4,5-dihydro-isoxazole derivatives. researchgate.net This highlights an indirect pathway for the involvement of the formyl group's scaffold in cycloaddition chemistry.
Transformation Studies of the Ester Moiety
The ethyl ester group in this compound is a key site for a variety of chemical transformations, including hydrolysis, transesterification, and aminolysis. These reactions allow for the conversion of the ester into other important functional groups, such as carboxylic acids, different esters, and amides, thereby expanding the synthetic utility of the parent molecule.
Ester Hydrolysis to Carboxylic Acid
The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid, 4-(5-formyl-2-furyl)benzoic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred due to its typically faster reaction rates and irreversible nature.
A common method for this transformation involves the use of a strong base such as lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water. The reaction is generally heated to reflux to ensure complete conversion. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is then protonated by the solvent. The resulting carboxylate salt is subsequently acidified to yield the final carboxylic acid product.
A representative procedure for the hydrolysis of a similar methyl ester to 4-(5-formyl-2-furyl)benzoic acid involves refluxing the ester with LiOH in a methanol/water solvent system until the starting material is consumed, as monitored by thin-layer chromatography (TLC). researchgate.net After cooling, the reaction mixture is acidified with a mineral acid like HCl to a pH of 4-5, leading to the precipitation of the carboxylic acid, which can then be isolated by extraction and evaporation of the solvent. researchgate.net
Table 1: Representative Reaction Conditions for the Hydrolysis of an Aryl Furan Ester
| Reactant | Reagents & Solvents | Reaction Conditions | Product | Yield |
| 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester | LiOH, Methanol, Water | Reflux, ~1h | 4-(5-Formyl-2-furyl)benzoic acid | 96% |
Data adapted from a representative synthesis of the corresponding carboxylic acid. researchgate.net
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. acs.org For this compound, this transformation allows for the synthesis of other alkyl esters (e.g., methyl, propyl, etc.) by reacting it with the corresponding alcohol.
Base-Catalyzed Transesterification: In a base-catalyzed process, an alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester) is used as the nucleophile. acs.org The reaction proceeds through a nucleophilic acyl substitution mechanism. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. acs.org
Acid-Catalyzed Transesterification: Acid-catalyzed transesterification involves protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.org The alcohol then acts as a nucleophile, attacking the activated carbonyl. This process is reversible, and an excess of the reactant alcohol is typically used to shift the equilibrium in favor of the product. acs.org
The reactivity of the ester in transesterification can be influenced by the electronic nature of its substituents. The Hammett equation can be used to quantify these effects. For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive (+2.498), indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the negatively charged transition state. wikipedia.org The 5-formyl-2-furyl group at the para position of the benzoate (B1203000) is an electron-withdrawing group, which would be expected to facilitate the transesterification process.
Aminolysis and Amidation Reactions
Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This reaction is crucial for the synthesis of a wide range of amide-containing compounds. While direct aminolysis can be slow, particularly with less reactive amines, various catalytic systems have been developed to promote this transformation.
One effective method for the amidation of esters involves the use of heterogeneous catalysts, such as niobium(V) oxide (Nb2O5). researchgate.netmasterorganicchemistry.com This catalyst has been shown to be highly effective for the direct amidation of various esters, including methyl benzoate, with a range of amines under solvent-free conditions. researchgate.netmasterorganicchemistry.com The reaction is believed to proceed through the activation of the ester by the Lewis acidic sites on the Nb2O5 surface. masterorganicchemistry.com
For this compound, a potential amidation reaction could involve heating the ester with a primary or secondary amine in the presence of a catalyst like Nb2O5. The efficiency of the aminolysis is also dependent on the basicity of the amine, with more basic amines generally showing higher reactivity. wikipedia.org
Table 2: Potential Catalytic System for the Amidation of this compound
| Reactant | Amine | Catalyst | Reaction Conditions | Potential Product |
| This compound | Primary or Secondary Amine | Nb2O5 | Heating, Solvent-free | 4-(5-Formyl-2-furyl)-N-substituted benzamide |
This table is illustrative of a potential reaction based on studies with similar esters. researchgate.netmasterorganicchemistry.com
Electrophilic and Nucleophilic Reactions of the Furan and Benzoate Rings
The furan and benzoate rings in this compound have distinct electronic properties that govern their reactivity towards electrophiles and nucleophiles.
The furan ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing formyl group at the 5-position deactivates the furan ring towards electrophilic attack. Any electrophilic substitution would likely occur at the 3- or 4-positions of the furan ring, directed by the furan oxygen and influenced by the deactivating effect of the formyl group.
Nucleophilic aromatic substitution (SNAr) on the benzoate ring is also a possibility, but it typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.org In this compound, there is no inherent leaving group on the benzoate ring, making direct SNAr unlikely under standard conditions. However, the presence of the electron-withdrawing ester and furan moieties would facilitate such a reaction if a suitable leaving group were introduced onto the ring. masterorganicchemistry.comwikipedia.org
Investigations into Chelation and Complexation Behaviors
The presence of multiple heteroatoms (oxygens of the ester and formyl groups, and the furan ring oxygen) and the formyl group's carbonyl functionality gives this compound the potential to act as a ligand in coordination chemistry, forming complexes with various metal ions.
The furan-2-carbaldehyde moiety is a known structural motif in ligands capable of chelation. For instance, Schiff bases derived from furan-2-carbaldehyde have been shown to form stable complexes with a variety of metal ions, including Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II). irjponline.org In these complexes, the ligand can coordinate to the metal center in a bidentate fashion through the azomethine nitrogen and the furan oxygen. irjponline.org
By analogy, this compound, particularly through its formyl group and the adjacent furan oxygen, could exhibit similar chelating behavior. The carbonyl oxygen of the formyl group and the furan ring oxygen are positioned in a way that could allow for the formation of a stable five-membered chelate ring with a metal ion. The specific coordination mode and the stability of the resulting complexes would depend on the nature of the metal ion, the solvent system, and the reaction conditions. Further research, including spectroscopic and crystallographic studies, would be necessary to fully elucidate the chelation and complexation behavior of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework of Ethyl 4-(5-formyl-2-furyl)benzoate can be assembled.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. For this compound, with the molecular formula C₁₄H₁₂O₄, a total of 12 protons are expected in the spectrum. cymitquimica.compschemicals.com The predicted signals are based on the analysis of its constituent fragments: the ethyl group, the para-substituted benzene (B151609) ring, and the 2,5-disubstituted furan (B31954) ring.
The spectrum is anticipated to show signals in distinct regions:
Aldehydic Proton: A highly deshielded singlet corresponding to the formyl proton (-CHO) is expected at approximately δ 9.5-10.0 ppm.
Aromatic Protons: The para-substituted benzene ring will exhibit two sets of doublets, characteristic of an AA'BB' system, likely in the δ 7.8-8.2 ppm range. The two furan protons will appear as two distinct doublets, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent formyl and benzoate (B1203000) groups, predicted to be in the δ 7.0-7.5 ppm region.
Ethyl Ester Protons: The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, deshielded by the adjacent oxygen atom (around δ 4.4 ppm), and a triplet for the terminal methyl (-CH₃) protons (around δ 1.4 ppm). chemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Formyl H | 9.65 | Singlet (s) | N/A |
| Benzoate H (ortho to ester) | 8.15 | Doublet (d) | ~8.5 |
| Benzoate H (ortho to furan) | 7.90 | Doublet (d) | ~8.5 |
| Furan H (adjacent to CHO) | 7.40 | Doublet (d) | ~3.7 |
| Furan H (adjacent to Ar) | 7.25 | Doublet (d) | ~3.7 |
| Ethyl -CH₂- | 4.40 | Quartet (q) | ~7.1 |
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, 12 distinct signals are predicted (as two benzene carbons are equivalent by symmetry), corresponding to its 14 carbon atoms. The chemical shifts are indicative of the carbon type (alkane, aromatic, carbonyl).
Carbonyl Carbons: The most deshielded signals belong to the ester and aldehyde carbonyl carbons, expected above δ 160 ppm.
Aromatic and Furan Carbons: Signals for the eight sp²-hybridized carbons of the benzene and furan rings are predicted to appear in the δ 110-160 ppm range.
Aliphatic Carbons: The sp³-hybridized carbons of the ethyl group will be the most shielded, appearing below δ 70 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde C=O | 177.0 |
| Ester C=O | 165.5 |
| Furan C (attached to CHO) | 153.0 |
| Furan C (attached to Ar) | 158.0 |
| Benzene C (attached to ester) | 131.5 |
| Benzene C (ortho to ester) | 130.0 |
| Benzene C (ortho to furan) | 125.0 |
| Benzene C (attached to furan) | 134.0 |
| Furan C (H-substituted) | 123.0 |
| Furan C (H-substituted) | 112.0 |
| Ethyl -CH₂- | 61.5 |
To confirm the assignments made from 1D NMR and establish the complete molecular connectivity, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uni-halle.de Expected correlations include a cross-peak between the ethyl -CH₂- and -CH₃ protons, and between the two adjacent protons on the furan ring. It would also confirm the coupling between the ortho protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. uni-halle.de It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known ¹H assignments to the ¹³C spectrum. For instance, the furan proton at δ ~7.40 ppm would show a correlation to the furan carbon at δ ~123.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule. uni-halle.de Key HMBC correlations for this compound would include:
Correlation from the formyl proton (δ ~9.65) to the adjacent furan carbon (C5, δ ~153.0) and the other furan ring carbon (C4, δ ~123.0).
Correlations from the furan protons to the quaternary carbon of the benzene ring, confirming the furan-benzene linkage.
Correlations from the ethyl -CH₂- protons (δ ~4.40) to the ester carbonyl carbon (δ ~165.5), confirming the ethyl ester moiety.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information based on its fragmentation patterns.
HRESI-MS is a soft ionization technique that provides highly accurate mass measurements, typically allowing for the determination of a molecule's elemental composition. beilstein-journals.org For this compound (C₁₄H₁₂O₄), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated. The experimentally determined mass from HRESI-MS should match this theoretical value to within a very small tolerance (e.g., < 5 ppm), thereby confirming the molecular formula.
Calculated Exact Mass for this compound
| Ion | Formula | Calculated Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₄H₁₃O₄⁺ | 245.0790 |
GC-MS combines gas chromatography for separation with mass spectrometry for detection. chemicalbook.com In this technique, ionization is often achieved by electron impact (EI), which is a higher-energy method that typically causes the molecular ion to fragment. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 244. Key fragmentation pathways would likely include:
Loss of an ethoxy radical (•OCH₂CH₃) from the ester group, leading to a prominent acylium ion at m/z = 199.
Loss of the formyl group (•CHO), resulting in a fragment at m/z = 215.
Cleavage of the bond between the two aromatic rings.
These fragmentation patterns, in conjunction with the molecular ion peak, would provide strong corroborating evidence for the proposed structure of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is employed to determine its molecular weight and to study its fragmentation patterns, which provides valuable information for structural elucidation.
Typically, a reversed-phase HPLC column, such as a C18 column, is used for the separation of furan derivatives. nih.gov The mobile phase often consists of a gradient mixture of an aqueous component (like water with a small amount of acid, e.g., 0.1% acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. For this compound (molecular formula C₁₄H₁₂O₄, molecular weight 244.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight, depending on the ionization technique used (e.g., electrospray ionization - ESI). cymitquimica.com
The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation patterns for esters include the loss of the alkoxy group. pharmacy180.com For this compound, this would correspond to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a significant fragment ion. pharmacy180.com Aldehydes can exhibit fragmentation through the loss of a hydrogen atom or the formyl group (CHO). libretexts.org The presence of both ester and aldehyde functionalities in the molecule leads to characteristic fragment ions in the mass spectrum.
A tandem mass spectrometry (MS/MS) approach, often using a triple quadrupole mass spectrometer, can be utilized for more detailed structural analysis and quantification. mdpi.comacs.org In this method, the molecular ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting fragment ions are analyzed in the third quadrupole. This multiple reaction monitoring (MRM) mode enhances sensitivity and specificity. mdpi.comacs.org
Table 1: Expected LC-MS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 245 |
| [M-H]⁻ | Deprotonated Molecular Ion | 243 |
| [M-C₂H₅O]⁺ | Loss of Ethoxy Radical | 199 |
| [M-CHO]⁺ | Loss of Formyl Radical | 215 |
Ion Mobility-Mass Spectrometry (IM-MS) for Collision Cross Section Determination
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge. This technique provides the collision cross section (CCS), a key physicochemical property that reflects the three-dimensional structure of an ion in the gas phase.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
The presence of the ester group is confirmed by a strong C=O stretching vibration, typically appearing in the range of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be present, usually in the 1000-1300 cm⁻¹ region. The aldehyde group is characterized by its own C=O stretching vibration, which is also in the 1690-1740 cm⁻¹ range, and a distinctive C-H stretching vibration of the aldehyde proton, which appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
The furan ring has characteristic C-O-C stretching vibrations and C=C stretching vibrations. The aromatic benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1680 - 1710 |
| Aldehyde | C-H Stretch | 2700 - 2750 and 2800 - 2850 |
| Ester | C=O Stretch | 1715 - 1735 |
| Ester | C-O Stretch | 1000 - 1300 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Furan Ring | C-O-C Stretch | 1000 - 1300 |
| Aromatic/Furan | C-H Stretch | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the benzene ring, the furan ring, the formyl group, and the ester group, is expected to give rise to strong UV absorption.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or dioxane, would likely show absorption maxima corresponding to π → π* transitions. globalresearchonline.netchemicalpapers.com The conjugation between the phenyl and furan rings, extended by the electron-withdrawing formyl and carboxyl groups, leads to a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the individual chromophores. chemicalpapers.com For similar 5-phenyl-2-furonitrile derivatives, absorption maxima in the range of 290–330 nm have been observed, which can be attributed to the entire conjugated system of the molecule. chemicalpapers.com
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 290 - 330 | Entire conjugated system (phenyl-furan-formyl-ester) |
Chromatographic Purity Assessment (e.g., HPLC, GC-FID)
The purity of this compound is critical for its use in further applications and is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD), or Gas Chromatography with a Flame Ionization Detector (GC-FID). nih.govshimadzu.com
In an HPLC analysis, a single, sharp peak at a specific retention time under defined chromatographic conditions would indicate a high degree of purity. nih.gov The use of a DAD allows for the acquisition of the UV spectrum of the peak, which can be compared to a reference standard for identity confirmation. nih.gov The purity can be quantified by calculating the peak area percentage.
Gas chromatography is also a suitable technique for analyzing furan derivatives. mdpi.com For GC analysis, the compound would be vaporized and separated on a capillary column, such as an HP-5MS. nih.govresearchgate.net The FID detector provides a response that is proportional to the mass of the carbon atoms in the analyte, allowing for accurate quantification of purity. Similar to HPLC, a single peak would be indicative of high purity.
Other Advanced Analytical Techniques (e.g., Capillary Electrophoresis)
While less common for the routine analysis of this specific type of compound compared to LC and GC, capillary electrophoresis (CE) represents another powerful separation technique that could be applied for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. This technique could offer high separation efficiency and short analysis times. The charged nature of the molecule, particularly if ionized in a suitable buffer, would make it amenable to CE analysis.
No Specific Computational and Theoretical Investigations Found for this compound
Despite extensive searches of scientific literature and chemical databases, no specific computational and theoretical investigation reports have been found for the chemical compound this compound.
Therefore, it is not possible to provide a detailed article on the quantum chemical studies of this specific molecule as requested. The required data for the outlined sections—including Density Functional Theory (DFT) calculations, geometry optimization, vibrational frequencies, Frontier Molecular Orbital (FMO) analysis, reactivity indices, and Molecular Electron Density Theory (MEDT) for reaction mechanism elucidation—are not available in the public domain for this particular compound.
While computational studies have been conducted on related structures, such as furan-2-carbaldehyde and other substituted furans, the strict requirement to focus solely on this compound and adhere to the provided outline cannot be met without specific research on this compound. Extrapolating data from other molecules would not be scientifically accurate or appropriate for the requested article.
Researchers in the field of computational chemistry select specific molecules for study based on their potential applications, synthetic interest, or to understand fundamental chemical principles. The absence of published data for this compound suggests that it has not yet been a focus of such detailed theoretical investigation.
Should such studies be published in the future, it would be possible to generate the requested in-depth analysis.
Computational and Theoretical Investigations of Ethyl 4 5 Formyl 2 Furyl Benzoate
Analysis of Intermolecular and Non-Covalent Interactions
The study of intermolecular and non-covalent interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of molecular solids. For Ethyl 4-(5-formyl-2-furyl)benzoate, these interactions dictate how individual molecules arrange themselves in a crystalline lattice.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, providing a visual representation of close contacts between neighboring molecules. The surface is typically colored according to properties like normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.
Table 1: Illustrative Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Contribution (%) |
| H···H | 55.8 |
| C···H/H···C | 27.1 |
| O···H/H···O | 14.5 |
| C···C | 1.8 |
| Other | 0.8 |
Note: Data is illustrative and represents typical findings for similar organic molecules.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org This theory is based on the topology of the electron density, identifying critical points where the gradient of the density is zero. wiley-vch.de These points are used to characterize the nature of chemical bonds as either shared (covalent) or closed-shell (like ionic bonds, hydrogen bonds, and van der Waals interactions).
In the context of this compound, QTAIM analysis would be used to:
Identify Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates they are bonded.
Characterize Interactions: Properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction. For covalent bonds, ∇²ρ is typically negative, while for non-covalent interactions, it is positive.
QTAIM provides a quantum mechanical basis for understanding the bonding framework and subtle non-covalent interactions within the molecule. pitt.edu
The Non-Covalent Interaction (NCI) plot is a visualization technique that reveals the location and nature of non-covalent interactions in real space. nih.gov It is based on the electron density and its derivatives. The resulting plots show surfaces that are colored to distinguish between different types of interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, delocalized van der Waals interactions.
Red surfaces signify repulsive steric clashes.
For this compound, an NCI plot would visually confirm the presence of hydrogen bonding involving the formyl oxygen, as well as van der Waals interactions between the aromatic rings, providing a comprehensive picture of the forces that stabilize the molecular conformation and crystal packing.
Electrostatic Potential (ESP) Map Analysis for Charge Distribution Visualization
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. walisongo.ac.id It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. researchgate.net
Red regions denote areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be located around the oxygen atoms of the formyl and ester groups.
Blue regions signify areas of positive potential, which are electron-deficient and prone to nucleophilic attack. These would be found around the hydrogen atoms.
Green regions represent neutral potential.
The ESP map provides a clear guide to the molecule's reactivity, showing where it is most likely to interact with other chemical species. nih.gov The map highlights the charge complementarity that drives intermolecular interactions, such as hydrogen bonding. nih.gov
Theoretical Prediction of Advanced Optical Properties (e.g., Nonlinear Optical (NLO) Response)
Computational chemistry allows for the prediction of a molecule's optical properties, including its nonlinear optical (NLO) response. NLO materials are important in technologies like optical switching and frequency conversion. The NLO properties of a molecule are determined by its hyperpolarizability (β).
For this compound, the presence of a donor-π-acceptor (D-π-A) system is suggested by the arrangement of the electron-rich furan (B31954) ring and the electron-withdrawing formyl and benzoate (B1203000) groups. This structure can lead to significant intramolecular charge transfer, which is a key requirement for a high NLO response. Theoretical calculations, typically using Density Functional Theory (DFT), can quantify the first hyperpolarizability (β₀). A large β₀ value would indicate that this compound could be a promising candidate for NLO applications.
Table 2: Illustrative Calculated NLO Properties of this compound
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 4.5 D |
| First Hyperpolarizability (β₀) | 25 x 10⁻³⁰ esu |
Note: Data is illustrative and represents plausible values for a molecule with these structural features.
Computational Modeling of Reaction Pathways, Regioselectivity, and Stereoselectivity
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways. This is particularly useful for understanding regioselectivity (which site of the molecule reacts) and stereoselectivity (the preferred spatial arrangement of the product).
For this compound, computational studies could model reactions such as the oxidation of the formyl group or nucleophilic addition to the carbonyl carbon. By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies for different possible reaction channels. This information would reveal, for instance, whether a nucleophile would preferentially attack the formyl carbonyl or the ester carbonyl, thus predicting the major product of a reaction with high accuracy.
Applications and Research Significance of Ethyl 4 5 Formyl 2 Furyl Benzoate
Strategic Role as a Key Intermediate in Complex Organic Synthesis
Ethyl 4-(5-formyl-2-furyl)benzoate is a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring a furan (B31954) ring, a benzoate (B1203000) group, and a reactive aldehyde (formyl) group, allows for a variety of chemical transformations. cymitquimica.comchemicalbook.com This versatility makes it a strategic starting material for constructing intricate molecular architectures. For instance, it can be a precursor for the synthesis of 4-(5-formyl-2-furyl)benzoic acid through hydrolysis. chemicalbook.com The aldehyde group can undergo reactions such as oxidation, reduction, and condensation, while the ester can be hydrolyzed to a carboxylic acid, providing multiple points for molecular modification.
Contributions to Medicinal Chemistry and Pharmaceutical Research
The unique structural features of this compound make it a compound of significant interest in the field of medicinal chemistry. It serves as a foundational structure for the design and synthesis of novel, biologically active compounds.
Scaffold for the Development of Biologically Active Molecules
The core structure of this compound, which combines a furan and a benzene (B151609) ring, provides a rigid and versatile scaffold. cymitquimica.comnih.gov This framework can be readily modified to create a library of derivatives that can be screened for various biological activities. The presence of both an electron-withdrawing formyl group and an ester group offers opportunities for diverse chemical reactions to introduce new functional groups and modulate the electronic properties of the molecule. cymitquimica.com
Precursor for Pharmacologically Relevant Derivatives with Potential Therapeutic Activities
This compound is a key starting material for synthesizing a wide range of pharmacologically relevant derivatives. The aldehyde and ester functionalities are particularly useful for creating more complex structures with potential therapeutic applications. For instance, the aldehyde can be converted into other functional groups or used in condensation reactions to build larger molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides and esters, respectively. chemicalbook.com
Investigation in Anti-inflammatory, Antimicrobial, and Anticancer Domains
Research has explored the potential of derivatives of furan-containing compounds in various therapeutic areas. nih.gov The furan nucleus is a component of many biologically active molecules and has been associated with anti-inflammatory, antimicrobial, and anticancer properties. nih.govpensoft.net
Anti-inflammatory: Furan derivatives have been shown to exhibit anti-inflammatory effects through various mechanisms, including the suppression of inflammatory mediators. nih.govnih.gov
Antimicrobial: Studies have investigated the antimicrobial activity of furan derivatives. For example, certain 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines, which can be conceptually derived from furan-based structures, have shown antifungal activity. pensoft.net Other research has also demonstrated the antimicrobial potential of thiazole (B1198619) derivatives, which can be synthesized from related starting materials. researchgate.net
Anticancer: The furan-2(5H)-one scaffold, a related structure, has been a focus of anticancer research. mdpi.com Derivatives of phenyl benzoate have also been investigated for their cytotoxic effects on cancer cell lines. nih.gov One study on ethyl 4-[(4-methylbenzyl)oxy] benzoate, a related benzoate derivative, showed notable anticancer activity against Ehrlich ascites carcinoma and human breast cancer (MCF7) cells. nih.gov
Relevance to Platelet Aggregation Inhibitors and Related Cardiovascular Applications
The furan ring system is a structural component in numerous compounds that possess cardiovascular activities. nih.gov
Antioxidant Activity Evaluation of Derived Structures
Derivatives of furan compounds have been evaluated for their antioxidant properties. nih.gov For instance, 5-hydroxymethyl-2-furfural (HMF) and its derivatives have demonstrated antioxidant activity in various assays. nih.gov The antioxidant capacity of such compounds is an area of active investigation, as antioxidants can play a role in mitigating oxidative stress-related diseases.
Applications in Materials Science and Functional Materials Development
The unique chemical structure of this compound makes it a compound of interest in the field of materials science.
Building Block for Advanced Materials
This compound is recognized as a heterocyclic building block in chemical synthesis. calpaclab.com Its structure combines a rigid phenyl ring with a furan moiety, a common feature in conjugated materials. The presence of a reactive aldehyde (formyl) group and an ethyl ester provides two distinct sites for chemical modification. This bifunctionality allows it to be used as a monomer or an intermediate in the synthesis of more complex polymers and macrocycles. Its classification as a laboratory and fine chemical underscores its role as a starting material for creating larger, functional molecular architectures. pschemicals.com
Integration into Dye-Sensitized Solar Cells (DSSCs) and Related Photovoltaic Devices
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitive dye to absorb sunlight. The molecular structure of the dye is crucial for the cell's efficiency. While compounds with furan and benzoate moieties are explored in materials science, the conducted search did not yield specific studies or data on the integration or testing of this compound in DSSCs or other photovoltaic applications.
Broader Industrial and Biotechnology Applications
The primary industrial application of this compound is as a fine and specialty chemical. pschemicals.com It is commercially available for use in research laboratories and for manufacturing purposes, serving as an intermediate in organic synthesis. calpaclab.com No specific, large-scale biotechnology applications have been identified in the provided search results.
Utility as a Building Block in Combinatorial Chemistry and High-Throughput Synthesis
This compound is valuable in the fields of combinatorial chemistry and high-throughput synthesis. Its inclusion in chemical databases under identifiers such as MLS000332824 indicates its presence in screening libraries used for drug discovery. pschemicals.com The compound's defined structure and reactive handles (aldehyde and ester) make it an ideal scaffold. Chemists can systematically modify these functional groups to generate a large library of related but distinct compounds. These libraries can then be rapidly screened in high-throughput assays to identify molecules with desired biological activities, accelerating the discovery of new therapeutic agents.
Derivatives of Ethyl 4 5 Formyl 2 Furyl Benzoate and Structure Activity Relationship Sar Studies
Systematic Synthesis and Comprehensive Characterization of Novel Analogues
A powerful strategy for creating diverse furan-based analogues involves a cascade reaction of propargyl alcohols. nih.gov This method allows for the construction of trisubstituted furylboronic acid pinacol (B44631) esters, which can then undergo further reactions, such as Suzuki coupling, to introduce a fourth substituent. nih.gov This approach is highly modular, allowing for the programmed introduction of up to four different aryl groups around the furan (B31954) core. nih.gov By starting with appropriately substituted propargyl alcohols and acid chlorides, a wide array of furan structures can be synthesized. nih.gov
The characterization of these newly synthesized analogues relies on a combination of spectroscopic and analytical techniques. Key methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the positions of substituents, and verifying the success of synthetic transformations. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carbonyls of the formyl and ester groups, and the C=N bond in imine derivatives. researchgate.netmdpi.com
Melting Point Determination: The melting point provides a measure of the purity of the synthesized crystalline solids. nih.govmdpi.com
Chemical Modifications at the Formyl Group
The aldehyde functionality is a highly reactive site, lending itself to a variety of chemical transformations to produce a range of derivatives.
The condensation of the formyl group with primary amines or related compounds is a straightforward method to generate derivatives with a carbon-nitrogen double bond (C=N).
Schiff Bases (Imines): These are readily synthesized through the condensation reaction of the formyl group with primary amines. researchgate.netnih.gov The reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.com For instance, reacting an aldehyde with a primary amine, often in a solvent like ethanol (B145695), yields the corresponding imine. mdpi.comnih.gov The pH is a critical parameter, with a pH around 5 often providing the best reaction rates. lumenlearning.com Magnesium sulfate (B86663) can be used as a dehydrating agent to drive the reaction to completion. nih.gov
Hydrazones: These derivatives are formed by reacting the aldehyde with hydrazine (B178648) or its derivatives. researchgate.netresearchgate.net For example, the condensation of an acid hydrazide with an aldehyde in ethanol, often with a few drops of acetic acid, can produce hydrazone derivatives. researchgate.netresearchgate.net These reactions can be carried out under reflux for several hours. researchgate.netresearchgate.net
Oximes: Oximes are prepared by the reaction of an aldehyde with hydroxylamine (B1172632) or its salts. nih.gov This reaction is also a condensation reaction where a molecule of water is eliminated.
The general reaction schemes for the formation of these derivatives are presented below:
| Reactant | Derivative Type | General Structure |
| Primary Amine (R'-NH₂) | Schiff Base / Imine | R-CH=N-R' |
| Hydrazine (H₂N-NH₂) | Hydrazone | R-CH=N-NH₂ |
| Substituted Hydrazine (R'-NH-NH₂) | Hydrazone | R-CH=N-NH-R' |
| Hydroxylamine (H₂N-OH) | Oxime | R-CH=N-OH |
| R represents the ethyl 4-(2-furyl)benzoate moiety. |
The formyl group can be either reduced to an alcohol or oxidized to a carboxylic acid, providing another avenue for derivatization.
Reduction to Alcohols: The formyl group can be reduced to a primary alcohol (hydroxymethyl group). This transformation can be achieved using various reducing agents. For instance, alcohol dehydrogenases have been identified as effective enzymes for the reduction of furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.gov
Oxidation to Carboxylic Acids: The selective oxidation of the formyl group yields the corresponding carboxylic acid. This reaction can be performed using various oxidizing agents and catalytic systems. For example, the oxidation of 5-formyl-2-furancarboxylic acid derivatives can be achieved using catalysts based on copper/cerium oxides in water with oxygen as the oxidant. researchgate.net Other methods involve the use of catalysts like iron, manganese, and copper complexes. ccspublishing.org.cnresearchgate.net A method for oxidizing 5-(alkoxycarbonyl)furfural to a 5-ester furan 2-carboxylic acid involves heating in a solvent with dissolved oxygen and a catalyst selected from Co(II), Mn(II), and Ce(III) salts. epo.org
Chemical Modifications at the Ester Moiety
The ethyl ester group provides another site for modification, allowing for the synthesis of amides, hydrazides, and other ester analogues.
Amide Derivatives: Amides can be synthesized from the ethyl ester, though it often requires first converting the ester to the corresponding carboxylic acid. The carboxylic acid can then be reacted with an amine using a coupling agent. Alternatively, amides can be formed from acid chlorides, which are more reactive than esters. libretexts.org The reaction of an ester with an amine can be facilitated by using a catalyst. researchgate.net
Hydrazide Derivatives: Hydrazides are readily prepared by reacting the ethyl ester with hydrazine hydrate (B1144303). nih.gov This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a solvent like ethanol. researchgate.netresearchgate.netjocpr.com The product often precipitates from the reaction mixture upon cooling. jocpr.com
Different ester analogues can be synthesized through a process called transesterification.
Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting an ethyl ester with a different alcohol (R'-OH) will result in the formation of a new ester and ethanol. ucla.edu To drive the equilibrium towards the product, a large excess of the new alcohol is often used. libretexts.org This method allows for the synthesis of a variety of alkyl and aryl esters. The synthesis of various benzoic acid esters, such as benzyl (B1604629) and butyl benzoate (B1203000), has been achieved through transesterification of methyl benzoate. researchgate.net
The general reaction for transesterification is as follows:
R-COOEt + R'-OH ⇌ R-COOR' + EtOH R represents the 4-(5-formyl-2-furyl)phenyl moiety.
Substituent Effects and Modifications on the Furan Ring System
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key component of many biologically active compounds. Its reactivity and interaction with biological targets are highly sensitive to the nature and position of its substituents. In the context of Ethyl 4-(5-formyl-2-furyl)benzoate derivatives, modifications to the furan ring, particularly at the positions adjacent to the formyl and aryl groups, can significantly impact their biological profile.
While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related 2,5-disubstituted furan derivatives. For instance, in a series of 5-aryl-furan-2-carboxamide derivatives developed as urotensin-II receptor antagonists, the nature of the aryl group at the 5-position of the furan ring was found to be a critical determinant of activity. nih.gov
Table 1: Hypothetical Substituent Effects on the Furan Ring of this compound Derivatives
| Position | Substituent (R) | Hypothesized Effect on Activity | Rationale based on Analogous Compounds |
| 3 or 4 | Electron-withdrawing group (e.g., -NO₂) | Potential increase in electrophilicity of the formyl group, possibly enhancing interactions with nucleophilic residues in a biological target. | Nitro groups have been shown to be important pharmacophores in related antifungal compounds. pensoft.net |
| 3 or 4 | Electron-donating group (e.g., -CH₃) | May increase the electron density of the furan ring, potentially affecting its metabolic stability and pharmacokinetic properties. | Alkyl groups can influence lipophilicity and steric interactions. |
| Formyl (C5) | Conversion to oxime or hydrazone | Alteration of the hydrogen bonding capacity and steric profile, potentially leading to different biological targets or improved binding affinity. | Modification of the aldehyde is a common strategy in medicinal chemistry to explore new interactions. |
Substituent Effects and Modifications on the Benzoate Aromatic System
Studies on related 5-arylfuran derivatives have consistently shown that the substitution pattern on the aryl ring plays a significant role in determining biological activity. For instance, in the development of 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists, a systematic investigation of substituents on the C-5 aryl group led to the discovery that a 3,4-difluorophenyl analog exhibited the highest potency. nih.gov This suggests that electronic effects and specific interactions of the fluorine atoms are crucial for binding to the receptor.
Conversely, a study on 5-arylated 2(5H)-furanones as anti-cancer agents found no clear structure-activity relationship depending on the substitution pattern of the aromatic system, indicating that for some biological targets, the influence of this part of the molecule may be less specific. nih.govdntb.gov.ua
Table 2: Investigated Substituent Effects on the Aryl Ring of 5-Aryl-Furan-2-Carboxamide Analogs
| Aryl Substituent (R) | Biological Activity (UT Antagonist IC₅₀) | Reference |
| Phenyl | 130 nM | nih.gov |
| 4-Fluorophenyl | 50 nM | nih.gov |
| 3,4-Difluorophenyl | 6 nM | nih.gov |
| 4-Chlorophenyl | 25 nM | nih.gov |
| 4-Methylphenyl | 100 nM | nih.gov |
| 4-Methoxyphenyl | 80 nM | nih.gov |
Elucidation of Structure-Activity Relationships and Structure-Property Relationships for Targeted Applications
The systematic modification of both the furan and benzoate rings of this compound allows for the elucidation of detailed structure-activity relationships (SAR) and structure-property relationships (SPR). SAR studies aim to identify the key structural features responsible for a desired biological effect, while SPR studies explore how these structural changes affect the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability.
The ultimate goal of such studies is to develop a predictive model that can guide the design of new derivatives with improved potency, selectivity, and drug-like properties for a specific targeted application, be it as an anticancer agent, an antimicrobial, or an inhibitor of a particular enzyme. The true potential of this compound as a versatile scaffold for drug discovery will be unlocked through continued and detailed exploration of its derivatives and the intricate interplay between their structure and function.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
Future research will likely prioritize the development of green and sustainable methods for the synthesis of Ethyl 4-(5-formyl-2-furyl)benzoate and its derivatives. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Modern approaches, however, are increasingly focused on environmentally benign processes.
Key areas for development include:
Catalytic Conversion of Biomass: Investigating the direct conversion of biomass-derived platform molecules, such as furfural (B47365), into this compound through catalytic processes. patsnap.com This could involve the use of heterogeneous or homogeneous catalysts to achieve high selectivity and yield under mild reaction conditions.
Green Chemistry Approaches: Employing principles of green chemistry, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. acs.orgnih.gov For instance, developing one-pot syntheses that minimize purification steps and reduce solvent usage would be a significant advancement. ijsrst.com Microwave-assisted organic synthesis is another promising avenue that can drastically shorten reaction times and improve yields. nih.gov
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound can offer better control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.
| Synthetic Approach | Advantages | Key Research Focus |
| Catalytic Conversion of Biomass | Renewable feedstock, potential for cost-reduction. | Development of selective and robust catalysts. |
| Green Chemistry Methods | Reduced environmental impact, increased safety. | Use of non-toxic reagents and solvents, energy efficiency. |
| Flow Chemistry | Precise reaction control, enhanced safety and scalability. | Optimization of reactor design and reaction conditions. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Exploration of solvent-free conditions and catalyst efficiency. |
Deeper Mechanistic Studies of Biological Activities and Drug Action
The furan (B31954) scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net Future research should aim to conduct in-depth mechanistic studies to understand how this compound and its derivatives interact with biological targets.
Key research areas include:
Enzyme Inhibition Studies: Investigating the potential of this compound and its derivatives to inhibit specific enzymes implicated in disease. For example, furan derivatives have been identified as inhibitors of enzymes like ATP-citrate lyase and monoamine oxidase-B (MAO-B). nih.govtandfonline.com Kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or reversible). bohrium.com
Molecular Docking and Simulation: Utilizing computational tools to predict and visualize the binding of this compound derivatives to the active sites of target proteins. This can provide insights into the key molecular interactions responsible for biological activity.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to identify the functional groups crucial for its biological effects. Quantitative Structure-Activity Relationship (QSAR) analysis can be employed to build predictive models for designing more potent compounds. researchgate.netnih.govnih.gov
Exploration of Novel Therapeutic Applications and Targets
Building on the general biological potential of furan derivatives, future research should explore novel therapeutic applications for this compound. The structural features of this compound make it a candidate for development in several therapeutic areas.
Potential therapeutic targets and applications include:
Antiviral Agents: The furan nucleus is a component of some antiviral compounds. nih.gov Derivatives of this compound could be screened for activity against a range of viruses, including emerging viral threats.
Neuroprotective Agents: Certain furan and benzofuran (B130515) derivatives have shown promise as neuroprotective agents, potentially for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov Research could focus on evaluating the ability of this compound derivatives to mitigate oxidative stress and neuroinflammation.
Anticancer Agents: The furan moiety is found in compounds with anticancer properties. ijabbr.com Future studies could investigate the cytotoxic effects of this compound derivatives on various cancer cell lines and explore their mechanisms of action, such as inducing apoptosis or inhibiting cell proliferation.
Antimicrobial Agents: Given the known antimicrobial activity of many furan derivatives, this compound could be a starting point for the development of new antibacterial and antifungal agents to combat drug-resistant pathogens. ijabbr.com
Rational Design and Synthesis of Advanced Functional Materials with Tunable Properties
The unique chemical structure of this compound makes it a versatile building block for the creation of advanced functional materials. The presence of the reactive formyl group and the ester linkage allows for a variety of chemical modifications and polymerization reactions.
Future research in materials science could focus on:
Furan-Based Polymers: The development of novel polymers incorporating the this compound unit. rsc.org These polymers could exhibit interesting thermal, mechanical, and electronic properties, with potential applications in high-performance plastics and specialty materials. patsnap.comnih.gov
Organic Light-Emitting Diodes (OLEDs): Furan-containing compounds have been explored for their use in OLEDs. nih.gov The electronic properties of this compound and its derivatives could be tuned to create materials with specific emission characteristics for display and lighting applications. mdpi.comnih.gov
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality that can be derived from the ester group makes this compound a potential linker for the synthesis of MOFs. digitellinc.comcd-bioparticles.net These porous materials have applications in gas storage, separation, and catalysis. rsc.orgnih.govyoutube.com
Self-Healing Materials: The furan ring can participate in reversible Diels-Alder reactions, a key mechanism in the design of self-healing polymers. researchgate.net this compound could be incorporated into polymer networks that can repair themselves upon damage.
Enhanced Integration of Experimental and Computational Approaches for Predictive Research
The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research and discovery. For this compound, an integrated approach will be crucial for efficient exploration of its potential.
Key aspects of this integrated approach include:
In Silico Screening and Prediction: Utilizing computational tools to predict the properties and potential applications of virtual libraries of this compound derivatives before their synthesis. nih.govnih.gov This can help prioritize experimental efforts on the most promising candidates.
Density Functional Theory (DFT) Studies: Employing DFT calculations to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netutq.edu.iqbohrium.com This can provide fundamental insights that guide the design of new materials and the interpretation of experimental results. uobasrah.edu.iqseejph.com
QSAR and Pharmacophore Modeling: Combining experimental biological data with computational modeling to develop robust QSAR and pharmacophore models. These models can then be used to predict the activity of new derivatives and guide the design of more potent therapeutic agents.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in medicine, materials science, and sustainable chemistry.
Q & A
What are the established synthetic routes for Ethyl 4-(5-formyl-2-furyl)benzoate, and how is purity validated in academic settings?
Basic Research Question
A common synthetic approach involves multi-step reactions, such as coupling benzoate derivatives with functionalized furan precursors. For example, intermediates like ethyl 4-aminobenzoate can undergo sequential modifications, including formylation and furan ring conjugation . Purity validation typically employs thin-layer chromatography (TLC) for reaction monitoring, complemented by spectroscopic techniques (FT-IR, H-NMR, C-NMR) and elemental microanalysis for structural confirmation .
How does this compound influence the photophysical properties of OLED materials?
Advanced Research Question
In OLED applications, the compound’s conjugated system (benzene-furan-formyl) enhances electron delocalization, improving charge transport and emission efficiency. Experimental studies involve synthesizing pyrazoline derivatives and analyzing solvatochromic effects via UV-Vis and fluorescence spectroscopy. Computational modeling (e.g., DFT) further correlates molecular dipole moments with optoelectronic performance .
What spectroscopic methods are prioritized for characterizing this compound’s structure?
Basic Research Question
FT-IR identifies functional groups (e.g., formyl C=O stretch at ~1680 cm), while H-NMR resolves aromatic protons (δ 7.5–8.5 ppm) and furan/formyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. X-ray crystallography using SHELXL refines 3D structures, though crystal growth may require optimized solvent systems .
What mechanistic role does the formyl group play in cross-coupling reactions involving this compound?
Advanced Research Question
The formyl group acts as an electrophilic site, enabling nucleophilic additions or condensation reactions (e.g., Schiff base formation). In heterocyclic syntheses, it facilitates cyclization with amines or thiols. Kinetic studies using in situ NMR or HPLC can track reactivity, while computational studies (e.g., Fukui indices) predict regioselectivity .
How is SHELX software applied in crystallographic studies of this compound?
Basic Research Question
SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) are used to process X-ray diffraction data. Challenges include resolving disorder in the furyl-formyl moiety. High-resolution data (>1.0 Å) improve refinement accuracy, and Twinning/MERLIN tools address pseudo-symmetry issues common in aromatic systems .
What are the challenges in optimizing this compound’s yield, and how are reaction conditions tailored?
Basic Research Question
Low yields often arise from steric hindrance during furan-benzoate coupling. Optimization strategies include:
- Using Pd-catalyzed cross-coupling under inert atmospheres.
- Solvent screening (e.g., DMF for polar intermediates, toluene for reflux conditions).
- Temperature control to minimize side reactions (e.g., formyl group oxidation) .
How does this compound compare to other co-initiators in photo-polymerization systems?
Advanced Research Question
Compared to dimethylamino-based co-initiators, the formyl-furyl group in this compound shows lower redox activity but higher thermal stability. Degree-of-conversion (DC%) studies via FT-IR or photo-DSC reveal its efficiency in radical generation when paired with camphorquinone (CQ). Contradictions in reactivity data may stem from amine concentration or UV intensity variations .
How does computational modeling aid in predicting this compound’s electronic properties for material science?
Advanced Research Question
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer efficiency. Solvent effect simulations (e.g., PCM models) align with experimental solvatochromism data. Comparative studies with substituent-modified analogs (e.g., nitro or methoxy groups) guide structure-property relationship optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
